An In-depth Technical Guide to 3-(Trifluoromethoxy)benzamide (CAS Number: 658-91-3)
An In-depth Technical Guide to 3-(Trifluoromethoxy)benzamide (CAS Number: 658-91-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 3-(Trifluoromethoxy)benzamide. The information is curated for professionals in the fields of chemical research and pharmaceutical development, with a focus on presenting clear, actionable data and methodologies.
Core Physicochemical Properties
3-(Trifluoromethoxy)benzamide is a solid organic compound notable for the presence of a trifluoromethoxy group, a moiety of increasing interest in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity.
Table 1: Physicochemical Data for 3-(Trifluoromethoxy)benzamide
| Property | Value | Citation(s) |
| CAS Number | 658-91-3 | [1] |
| Molecular Formula | C₈H₆F₃NO₂ | [2][3] |
| Molecular Weight | 205.14 g/mol | |
| Physical Form | Solid | |
| Melting Point | 115-117 °C | |
| Boiling Point | 233.8 ± 40.0 °C (Predicted) | |
| Density | 1.381 ± 0.06 g/cm³ (Predicted) | |
| InChI Key | RRANUIMYSXUNCN-UHFFFAOYSA-N | [2] |
| Purity (Typical) | 98% |
Synthesis and Characterization
The synthesis of 3-(Trifluoromethoxy)benzamide can be logically achieved from its corresponding carboxylic acid, 3-(Trifluoromethoxy)benzoic acid, a commercially available starting material. A common and effective method is the conversion of the carboxylic acid to an acid chloride, followed by amination.
General Experimental Protocol for Synthesis
The following is a representative protocol for the synthesis of a benzamide from a benzoic acid and should be adapted and optimized for the specific synthesis of 3-(Trifluoromethoxy)benzamide.
Step 1: Formation of the Acid Chloride
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(Trifluoromethoxy)benzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene.
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Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 equivalents) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
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Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
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Allow the mixture to cool to room temperature and remove the solvent and excess reagent under reduced pressure to yield the crude 3-(Trifluoromethoxy)benzoyl chloride. This intermediate is often used immediately in the next step without further purification.
Step 2: Amination of the Acid Chloride
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Dissolve the crude acid chloride in a dry, inert solvent like DCM or THF.
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Cool the solution in an ice bath (0 °C).
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Slowly add an excess of concentrated ammonium hydroxide solution or bubble ammonia gas through the solution with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by adding water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-(Trifluoromethoxy)benzamide.
Spectroscopic Characterization
The structure of 3-(Trifluoromethoxy)benzamide can be confirmed using standard spectroscopic techniques.
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Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum for this compound.[4] Key vibrational frequencies are expected for the functional groups present.
Table 2: Expected IR Absorption Bands for 3-(Trifluoromethoxy)benzamide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3400-3100 (two bands) |
| C=O (Amide) | Stretching | 1680-1630 |
| C-O-C (Aryl Ether) | Asymmetric Stretch | 1275-1200 |
| C-F (Trifluoromethoxy) | Stretching | 1300-1100 (strong, broad) |
| Aromatic C=C | Stretching | 1600-1450 |
| Aromatic C-H | Bending | 900-690 |
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Mass Spectrometry (MS): The NIST WebBook also contains the electron ionization mass spectrum.[4] The molecular ion peak (M⁺) would be observed at m/z = 205, corresponding to the molecular weight of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, experimentally derived ¹H and ¹³C NMR data for 3-(Trifluoromethoxy)benzamide are not available in the searched literature, spectra for closely related compounds are documented. For characterization, one would expect to see distinct signals for the aromatic protons, with splitting patterns determined by their substitution, and broad signals for the amide protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, characteristic peaks for the carbonyl carbon, the aromatic carbons, and the carbon of the trifluoromethoxy group (as a quartet due to C-F coupling) would be anticipated.
Applications in Drug Discovery and Development
While specific biological activities for 3-(Trifluoromethoxy)benzamide have not been detailed in the available literature, its structural motifs—the benzamide core and the trifluoromethoxy group—are of significant interest in medicinal chemistry.
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The Benzamide Scaffold: Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This is due to the ability of the amide group to form hydrogen bonds with biological targets.
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The Trifluoromethoxy Group: The -OCF₃ group is often incorporated into drug candidates to improve their pharmacokinetic profiles. Its high lipophilicity can enhance membrane permeability, while its strong electron-withdrawing nature and resistance to metabolic degradation can increase the in vivo stability of a compound. The trifluoromethoxy group is considered a bioisostere of other functional groups and can modulate the acidity or basicity of nearby functionalities.
The combination of these two features in 3-(Trifluoromethoxy)benzamide makes it a valuable building block for the synthesis of novel therapeutic agents.
Safety and Handling
Based on available supplier safety data, 3-(Trifluoromethoxy)benzamide is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-(Trifluoromethoxy)benzamide is a chemical compound with significant potential as a building block in the synthesis of new materials and pharmaceuticals. Its well-defined physicochemical properties and the advantageous characteristics imparted by its trifluoromethoxy and benzamide moieties make it a subject of interest for further research and development. While detailed biological studies on this specific molecule are not widely published, the foundational information provided in this guide serves as a valuable resource for scientists and researchers exploring its applications.
References
- 1. pschemicals.com [pschemicals.com]
- 2. PubChemLite - 3-(trifluoromethoxy)benzamide (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]
- 3. 658-91-3 CAS MSDS (3-(TRIFLUOROMETHOXY)BENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-(Trifluoromethoxy)benzamide [webbook.nist.gov]




